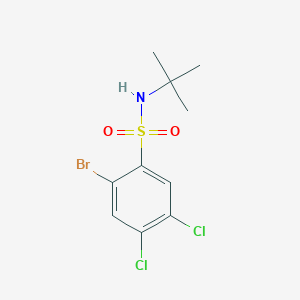![molecular formula C12H10N2O4S B7457353 1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)
1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MNPO and is a derivative of pyridine.
作用機序
The mechanism of action of MNPO is not fully understood, but it is believed to involve the inhibition of certain enzymes and the generation of reactive oxygen species (ROS). MNPO has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been reported to increase the production of ROS, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects
MNPO has been shown to have various biochemical and physiological effects. In cancer cells, MNPO has been reported to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. MNPO has also been shown to increase the production of ROS, which can cause oxidative damage to cells. In bacterial cells, MNPO has been reported to disrupt the cell membrane and inhibit the synthesis of DNA and proteins.
実験室実験の利点と制限
One advantage of using MNPO in lab experiments is its high degree of purity, which allows for accurate and reproducible results. MNPO is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using MNPO in lab experiments is its potential toxicity, which can affect the viability of cells and bacteria. MNPO also has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research of MNPO. One area of interest is the development of MNPO as a potential anticancer drug. Further studies are needed to understand the mechanism of action of MNPO and its potential toxicity in vivo. Additionally, MNPO has shown promise as a fluorescent probe for the detection of nitric oxide, and further research is needed to optimize its sensitivity and specificity. Finally, MNPO has potential applications in the field of antimicrobial agents, and future studies are needed to evaluate its efficacy against a wider range of bacterial strains.
Conclusion
In conclusion, 1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one is a chemical compound that has shown potential applications in various scientific research areas. Its synthesis method is relatively simple, and it has been studied for its potential use as an anticancer agent, antimicrobial agent, and fluorescent probe. Further research is needed to understand its mechanism of action and potential toxicity, as well as to optimize its applications in various fields.
合成法
The synthesis of MNPO involves the reaction of 5-methylthiophene-2-carbaldehyde, ethyl acetoacetate, and nitroethane in the presence of piperidine as a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. This method has been reported to yield MNPO with a high degree of purity.
科学的研究の応用
MNPO has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. MNPO has also been investigated for its antimicrobial properties, and it has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, MNPO has been studied for its potential use as a fluorescent probe for the detection of nitric oxide.
特性
IUPAC Name |
1-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-8-2-4-11(19-8)10(15)7-13-6-9(14(17)18)3-5-12(13)16/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSSSRPXIMXRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CN2C=C(C=CC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)
![N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)


![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)


![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)

![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)